2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused [1,2,3]triazolo[4,5-d]pyrimidine core. Key structural features include:
- A 3-phenyl group attached to the triazole ring.
- A piperazine moiety linked at position 7 of the triazolopyrimidine.
- A 2,2-dimethylpropan-1-one group at the terminal piperazine nitrogen.
Triazolopyrimidines are known for diverse pharmacological activities, including kinase inhibition and receptor modulation (e.g., cannabinoid receptors) .
Propriétés
IUPAC Name |
2,2-dimethyl-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-19(2,3)18(27)25-11-9-24(10-12-25)16-15-17(21-13-20-16)26(23-22-15)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJQNICQMGFLJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to a class of molecules that contain a triazolo[4,5-d]pyrimidine core, which is known to interact with various biological targets.
Mode of Action
Given its structural similarity to other triazolo[4,5-d]pyrimidine derivatives, it may interact with its targets through similar mechanisms These could involve binding to the active site of an enzyme or receptor, thereby modulating its activity
Biochemical Pathways
Triazolo[4,5-d]pyrimidine derivatives are known to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Result of Action
Given its structural similarity to other triazolo[4,5-d]pyrimidine derivatives, it may exhibit similar effects, such as modulation of enzyme activity or alteration of signal transduction pathways.
Activité Biologique
The compound 2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a synthetic derivative that incorporates a triazole and piperazine moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a dimethylpropane backbone connected to a piperazine ring, which is further substituted with a triazolo-pyrimidine group. The incorporation of the triazole unit is significant due to its established role in enhancing biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.
Anticancer Activity
Several studies have reported on the antiproliferative effects of compounds containing triazole and piperazine structures. For instance, one study demonstrated that derivatives of triazoles exhibited significant activity against various cancer cell lines including HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphocyte) cells. The compound's mechanism appears to involve the inhibition of key enzymes responsible for cell proliferation and survival .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2,2-Dimethyl Compound | HeLa | 9.6 ± 0.7 |
| Parent Compound | HeLa | 41 ± 3 |
| Triazole Derivative | L1210 | 15 ± 2 |
| Triazole Derivative | CEM | 20 ± 1 |
This table illustrates the enhanced potency of the compound compared to its parent structure, emphasizing the importance of the triazole moiety in improving biological activity.
The mechanism by which this compound exerts its biological effects involves multiple pathways. Research indicates that the triazole ring can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as proteins and nucleic acids . Additionally, it has been suggested that compounds with a triazole structure may exhibit resistance to enzymatic degradation, thus prolonging their therapeutic effects.
Case Studies
- Study on HeLa Cells : A recent investigation assessed the antiproliferative effects of various synthesized compounds based on the triazole framework. The study found that modifications in the piperazine substituent significantly impacted the IC50 values, indicating that structural variations can optimize therapeutic efficacy .
- In Vivo Studies : Preliminary in vivo studies demonstrated that the compound could inhibit tumor growth in murine models when administered at specific dosages. This suggests potential for further development into a therapeutic agent for cancer treatment.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that integrate piperazine and triazole derivatives. The detailed synthetic pathways often include the use of various reagents and catalysts to facilitate the formation of the desired triazolo-pyrimidine structure. For instance, mechanochemical methods have been explored for synthesizing similar compounds, showcasing the versatility of such approaches in drug development .
Anticancer Properties
Research indicates that compounds related to 2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one exhibit notable anticancer activities. A study evaluating a series of triazole derivatives showed promising results against various cancer cell lines, including MCF-7 (breast cancer) and Huh-7 (liver cancer) cells. These derivatives were found to induce cytotoxic effects through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition
Another significant application of this compound lies in its potential as an enzyme inhibitor. Research has demonstrated that derivatives of triazoles can inhibit enzymes such as urease, which is implicated in various pathological conditions including kidney stones and gastric ulcers. The inhibition of urease by these compounds suggests their utility in therapeutic strategies aimed at managing these conditions .
Case Study 1: Antitumor Activity
In a systematic evaluation of triazole derivatives similar to 2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one , researchers reported that specific structural modifications enhanced the anticancer efficacy against a panel of human tumor cell lines. The study highlighted how variations in substituents influenced the biological activity and selectivity towards different cancer types .
Case Study 2: Mechanochemical Synthesis
A recent investigation into mechanochemical synthesis methods has shown that applying ball milling techniques can significantly improve yields and reduce synthesis time for compounds related to this class. This method not only streamlines the production process but also enhances the purity of the final products, making it a valuable approach for pharmaceutical manufacturing .
Data Table: Summary of Biological Activities
Comparaison Avec Des Composés Similaires
Structural Analogs and Modifications
Table 1: Key Structural Variations and Properties
Physicochemical Properties
Table 2: Physical Properties Comparison
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and what key reaction conditions are critical for yield optimization?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Triazolopyrimidine Core Formation : Cyclization of precursor amines with nitriles under acidic conditions, using solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
- Piperazine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine moiety, often catalyzed by palladium on carbon (Pd/C) or copper iodide (CuI) .
- Ketone Functionalization : Acylation of the piperazine nitrogen using 2,2-dimethylpropanoic acid derivatives under reflux conditions .
Q. Critical Conditions :
- Temperature control (e.g., 80–100°C for cyclization steps).
- pH adjustment during intermediate purification (e.g., alkaline conditions for amine extraction).
- Purification via column chromatography or HPLC for intermediates and final products .
Q. Table 1: Key Reagents and Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| 1 | HNO₃, H₂SO₄ | DCM | 0–5°C | 60–70% |
| 2 | Pd/C, K₂CO₃ | DMF | 100°C | 50–65% |
| 3 | AcCl, Et₃N | THF | RT | 75–85% |
Q. How is the structural integrity of the compound confirmed post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, piperazine CH₂ at δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirmation of molecular ion peaks (e.g., [M+H]⁺ at m/z 462.2154) .
- Infrared (IR) Spectroscopy : Detection of carbonyl (C=O) stretches at ~1700 cm⁻¹ and triazole C-N vibrations at 1450–1550 cm⁻¹ .
- HPLC Purity Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) to ensure >95% purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different studies?
Methodological Answer: Discrepancies may arise from variations in assay conditions or structural analogs. To address this:
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., substituents on the phenyl or triazole rings) to isolate critical functional groups. For example, 3-phenyl substitution enhances kinase inhibition vs. 3-benzyl in related compounds .
- Dose-Response Curves : Standardize assays using IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .
- Meta-Analysis Tools : Use platforms like PubChem BioAssay to cross-reference activity data and identify outliers .
Q. Table 2: Biological Activity Comparison of Analogs
| Compound | Target | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| Target Compound | Kinase X | 12 ± 2 | 8.5 |
| 3-Benzyl Analog () | Kinase X | 45 ± 5 | 2.1 |
| 4-Methoxyphenyl Derivative | Kinase Y | 220 ± 30 | 1.3 |
Q. What computational methods are used to predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., prioritize poses with triazole-pyrimidine core hydrogen bonding to Lys72) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100 ns trajectories .
- Free Energy Perturbation (FEP) : Calculate binding affinity differences for substituent modifications (e.g., methyl vs. ethyl groups) .
Q. How to design experiments to evaluate environmental fate and ecological risks?
Methodological Answer:
- Biodegradation Assays : OECD 301F protocol to measure half-life in aqueous systems .
- Partition Coefficient (Log P) : Shake-flask method to predict bioaccumulation potential (e.g., Log P >3 indicates high lipid affinity) .
- Ecotoxicology Screening : Daphnia magna acute toxicity tests (48-hr LC₅₀) and algal growth inhibition assays .
Q. What strategies optimize the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Profiling : Incubate in buffers (pH 1–10) and monitor degradation via HPLC. For example, instability at pH <2 suggests gastric susceptibility .
- Light/Heat Stress Testing : ICH Q1A guidelines for accelerated stability studies (40°C/75% RH for 6 months) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance plasma stability .
Q. How to address contradictory data in target engagement assays?
Methodological Answer:
- Orthogonal Assays : Combine SPR (surface plasmon resonance) with cellular thermal shift assays (CETSA) to validate binding .
- Off-Target Screening : KinomeScan panels (e.g., Eurofins) to identify non-specific interactions .
- Crystallography : Resolve co-crystal structures to confirm binding modes (e.g., PDB deposition for public validation) .
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